molecular formula C9H15Cl2N3O2 B13518169 methyl5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylatedihydrochloride

methyl5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylatedihydrochloride

Cat. No.: B13518169
M. Wt: 268.14 g/mol
InChI Key: JPMDRLFFQGTANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate dihydrochloride is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and ester functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-amino-pyrazoles with suitable aldehydes or ketones can lead to the formation of the pyrazolo[1,5-a]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro-pyrazolo[1,5-a]pyridine derivatives, while reduction of the ester group can produce alcohol derivatives.

Scientific Research Applications

Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate dihydrochloride is unique due to its specific substitution pattern and the presence of both amino and ester functional groups

Properties

Molecular Formula

C9H15Cl2N3O2

Molecular Weight

268.14 g/mol

IUPAC Name

methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate;dihydrochloride

InChI

InChI=1S/C9H13N3O2.2ClH/c1-14-9(13)7-5-11-12-3-2-6(10)4-8(7)12;;/h5-6H,2-4,10H2,1H3;2*1H

InChI Key

JPMDRLFFQGTANY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CC(CCN2N=C1)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.